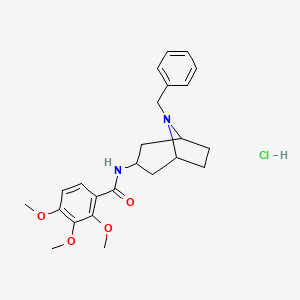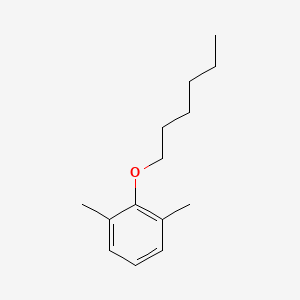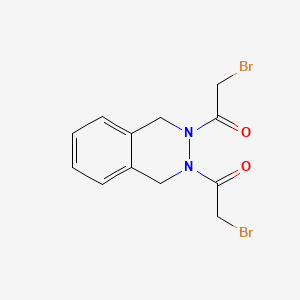
1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is a complex organic compound that features a phthalazine core with two bromoethanone substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) typically involves the reaction of phthalhydrazide with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Phthalhydrazide and bromoacetyl bromide.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used.
Procedure: Phthalhydrazide is dissolved in the solvent, and bromoacetyl bromide is added dropwise with constant stirring. The reaction mixture is then heated to a specific temperature, typically around 50-60°C, and maintained for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is well-documented, industrial-scale production may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of large-scale purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The presence of reactive bromo groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Cyclized Products: Cyclization reactions can yield a range of heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromoethanone groups can form covalent bonds with nucleophilic residues in proteins, thereby altering their function. The phthalazine core may also play a role in binding to specific molecular targets, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: A related compound with a similar phthalazine core but lacking the bromoethanone substituents.
6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): A compound with a perfluoropropane linker and similar phthalazine structure.
Uniqueness
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is unique due to the presence of two reactive bromoethanone groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the synthesis of novel molecules and exploration of new chemical and biological activities.
Propriétés
Numéro CAS |
80271-35-8 |
|---|---|
Formule moléculaire |
C12H12Br2N2O2 |
Poids moléculaire |
376.04 g/mol |
Nom IUPAC |
2-bromo-1-[3-(2-bromoacetyl)-1,4-dihydrophthalazin-2-yl]ethanone |
InChI |
InChI=1S/C12H12Br2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2 |
Clé InChI |
PFLPJGRRVWQVMV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CN(N1C(=O)CBr)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


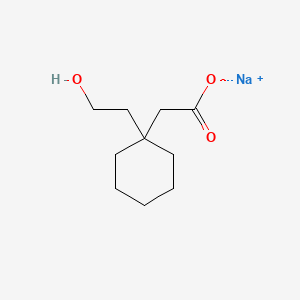
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
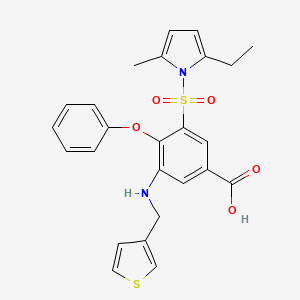
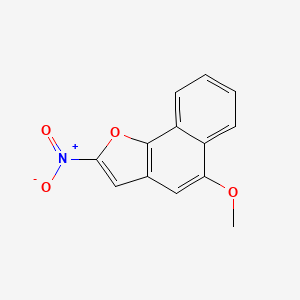
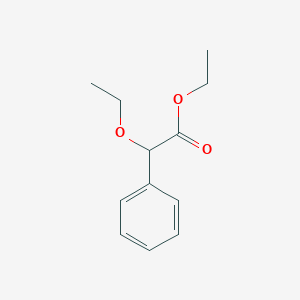
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
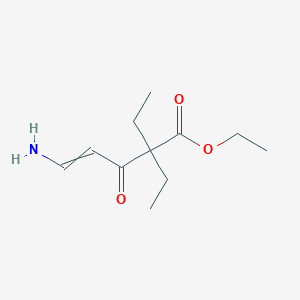
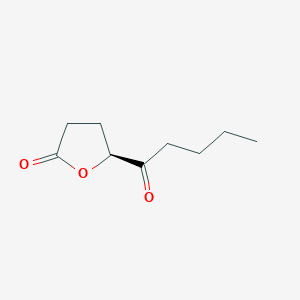
![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
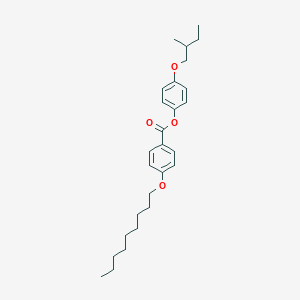
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
